6-(Benzyloxy)-4-fluoro-1H-indazole
Overview
Description
6-(Benzyloxy)-4-fluoro-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This specific compound is characterized by the presence of a benzyloxy group at the 6th position and a fluorine atom at the 4th position on the indazole ring
Scientific Research Applications
6-(Benzyloxy)-4-fluoro-1H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as pyridoxal kinase and Monoamine oxidase B (MAO-B) . These enzymes play crucial roles in various biochemical processes, including neurotransmitter synthesis and degradation.
Mode of Action
Based on the structure-activity relationship studies, it’s suggested that the benzyloxy substituent is critical for activity . The compound may interact with its targets, leading to changes in their function, which could result in altered biochemical processes.
Biochemical Pathways
Given its potential interaction with enzymes like pyridoxal kinase and mao-b, it could influence pathways related to neurotransmitter metabolism .
Pharmacokinetics
Similar compounds have been found to be rapidly and completely absorbed after administration, with a relatively short half-life . These properties could impact the bioavailability and overall effectiveness of the compound.
Result of Action
Based on its potential targets, it could influence neurotransmitter levels and potentially have effects on neurological function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-fluoro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Benzyloxy Group Addition: The benzyloxy group can be added through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-fluoro-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Benzyl alcohol with a suitable leaving group such as a halide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)-1H-indole
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
Uniqueness
6-(Benzyloxy)-4-fluoro-1H-indazole is unique due to the specific positioning of the benzyloxy and fluorine groups on the indazole ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-6-phenylmethoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-13-6-11(7-14-12(13)8-16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTWJVOKLKCQGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=NN3)C(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743532 | |
Record name | 6-(Benzyloxy)-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253792-35-6 | |
Record name | 6-(Benzyloxy)-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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